Glycyl-L-tyrosine hydrate

Description

BenchChem offers high-quality Glycyl-L-tyrosine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-tyrosine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

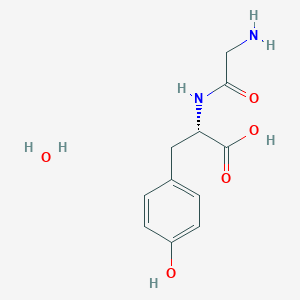

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTGMUQZDXXXDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycyl-L-tyrosine hydrate CAS number and molecular weight.

An In-Depth Technical Guide to Glycyl-L-Tyrosine Hydrate for Researchers and Drug Development Professionals

Introduction: Clarifying the Identity of a Key Dipeptide

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine. It has garnered significant attention in the biopharmaceutical and research sectors primarily as a highly soluble and stable source of L-tyrosine for cell culture applications. However, confusion can arise from the existence of different hydrated forms, each with a unique CAS (Chemical Abstracts Service) number. This guide will focus on the most commercially relevant form, Glycyl-L-tyrosine dihydrate, while also acknowledging its related structures to provide a comprehensive overview for the scientific community.

The anhydrous form, Glycyl-L-tyrosine, is identified by CAS number 658-79-7 and has a molecular weight of 238.24 g/mol .[1][2] More commonly utilized in industrial and research settings is Glycyl-L-tyrosine dihydrate , which incorporates two water molecules into its crystalline structure.[3] This form is assigned CAS number 39630-46-1 and has a corresponding molecular weight of 274.27 g/mol .[4][5][6] Another hydrate form is also noted under CAS number 207300-83-2.[7][8] For the purposes of this guide, we will primarily discuss the dihydrate form (CAS 39630-46-1) due to its prevalent use in overcoming the formulation challenges associated with L-tyrosine.

Physicochemical Properties and Data

Glycyl-L-tyrosine dihydrate is a white to off-white crystalline solid.[4][8] Its key advantage lies in its significantly enhanced aqueous solubility compared to free L-tyrosine, a critical property for the formulation of concentrated, pH-neutral cell culture media.[9][10]

| Property | Value | References |

| CAS Number | 39630-46-1 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₄ · 2H₂O (or C₁₁H₁₈N₂O₆) | [4] |

| Molecular Weight | 274.27 g/mol | [4][5][6][11] |

| Appearance | White to off-white solid / crystalline powder | [4][8] |

| Purity | ≥98% or 99% min | [4][5] |

| Solubility (in water at 25°C) | 36.9 g/L (compared to 0.479 g/L for L-Tyrosine) | [9] |

| Storage Conditions | 2–8 °C in a sealed container, away from moisture | [4][5] |

The L-Tyrosine Solubility Challenge in Bioprocessing

L-tyrosine is an essential amino acid for cellular growth and protein synthesis, making it a critical component of media for producing recombinant therapeutic proteins in platforms like Chinese Hamster Ovary (CHO) cells.[8][10] However, its utility is hampered by very low solubility at the neutral pH typical of cell culture media.[8] This limitation forces bioprocess scientists into inefficient workarounds:

-

Alkaline Stock Solutions: L-tyrosine can be dissolved at a high pH (e.g., using NaOH to create L-tyrosine disodium salt), but this requires a separate, alkaline feed line into the bioreactor.[9]

-

Process Complexity: The addition of a highly alkaline feed necessitates careful monitoring and control of the bioreactor's pH, adding a layer of complexity and risk of pH fluctuations that can negatively impact cell health and productivity.[9]

-

Precipitation Risk: If not managed correctly, the L-tyrosine can precipitate out of the medium, making it unavailable to the cells and potentially fouling equipment.

These challenges create a significant bottleneck, particularly in modern high-density fed-batch and perfusion processes that demand highly concentrated and stable nutrient feed streams.

Caption: Workflow for traditional L-tyrosine supplementation in cell culture.

Glycyl-L-Tyrosine Dihydrate: A Superior Alternative

Glycyl-L-tyrosine dihydrate elegantly solves the solubility problem. By linking glycine to L-tyrosine via a peptide bond, the resulting dipeptide exhibits dramatically increased solubility at neutral pH.[12] Once in the cell culture medium, extracellular peptidases or cellular uptake mechanisms followed by intracellular hydrolysis cleave the peptide bond, releasing free glycine and L-tyrosine for the cells to utilize.[10]

Key Advantages:

-

High Solubility: Enables the formulation of highly concentrated feed media at neutral pH, eliminating the need for separate alkaline stocks.[12]

-

Process Simplification: Allows for a single, consolidated feed line, which simplifies bioreactor setup, reduces operational complexity, and lowers running costs.[9][13]

-

Enhanced Stability: The dipeptide is stable during storage and heat sterilization, ensuring consistency in media formulations.[10]

-

Improved Productivity: By ensuring a consistent and readily available supply of tyrosine without pH stress, the use of Glycyl-L-tyrosine can lead to increased cell viability and higher antibody titers.[12]

Caption: Simplified workflow using highly soluble Glycyl-L-tyrosine.

Synthesis and Quality Control

The chemical synthesis of Glycyl-L-tyrosine is well-established, with the acyl chloride method being a common route. This process generally involves two main steps:

-

N-haloacetylation: L-tyrosine is reacted with a haloacetyl halide, such as chloroacetyl chloride, typically under alkaline conditions, to form an N-chloroacetyl-L-tyrosine intermediate.[10][14] Careful control of pH and temperature is critical to maximize yield and prevent side reactions.[15][16]

-

Ammonolysis: The intermediate is then treated with ammonia (e.g., aqueous ammonia and ammonium bicarbonate) to replace the chlorine atom with an amino group, forming Glycyl-L-tyrosine.[10][15]

The final product is then purified, often through crystallization, to yield the dihydrate form with high purity (typically ≥99%).[4][15] Enzymatic synthesis routes are also being explored as a milder and more specific alternative, though they face challenges related to the thermodynamic equilibrium favoring hydrolysis.[8]

Experimental Protocol: Fed-Batch Culture Supplementation

This protocol provides a general methodology for preparing and using a Glycyl-L-tyrosine dihydrate stock solution for a CHO cell fed-batch process.

Objective: To prepare a concentrated, pH-neutral feed supplement containing Glycyl-L-tyrosine dihydrate.

Materials:

-

Glycyl-L-tyrosine dihydrate (CAS 39630-46-1)

-

Water for Injection (WFI) or equivalent cell culture grade water

-

Sterile container for mixing

-

0.22 µm sterile filter unit

-

pH meter

Protocol:

-

Calculate Required Amount: Determine the target concentration of Glycyl-L-tyrosine in your final feed medium based on the specific needs of your cell line and process. For example, to make a 1 L feed solution with 20 g/L Glycyl-L-tyrosine dihydrate.

-

Dissolution:

-

To a sterile container, add approximately 80% of the final volume of WFI (e.g., 800 mL).

-

While stirring, slowly add the calculated amount of Glycyl-L-tyrosine dihydrate powder (e.g., 20 g). The powder should dissolve readily at room temperature.[9]

-

-

Add Other Components (Optional): Other stable, soluble feed components can be added to this stock solution to create a consolidated feed.

-

pH Check: After complete dissolution, check the pH of the solution. It should be near neutral. Adjust slightly only if necessary, using dilute HCl or NaOH. The minimal need for pH adjustment is a key advantage.[9]

-

Final Volume Adjustment: Add WFI to reach the final target volume (e.g., 1 L).

-

Sterile Filtration: Sterilize the final feed solution by passing it through a 0.22 µm filter into a sterile storage container.

-

Storage and Use: Store the sterilized feed supplement at 2-8°C. Use as part of your programmed feeding strategy for the fed-batch bioreactor run.

Broader Applications

While its primary modern application is in bioprocessing, Glycyl-L-tyrosine also finds use in other areas:

-

Peptide Synthesis: It can serve as a building block for the synthesis of more complex peptides and proteins.[17][18]

-

Pharmaceuticals: It is useful as a pharmaceutical intermediate and has been investigated for infusions due to its improved solubility over free L-tyrosine.[2][14]

-

Cosmetics: The dipeptide is sometimes included in cosmetic and skincare formulations for its skin conditioning and potential antioxidant properties.[17][19]

Conclusion

Glycyl-L-tyrosine dihydrate is a scientifically and commercially validated solution to the long-standing challenge of L-tyrosine delivery in aqueous systems. For researchers and drug development professionals in the biopharmaceutical industry, its adoption translates to simplified processes, more robust and concentrated media formulations, and the potential for enhanced cellular productivity. By understanding its fundamental properties and the rationale behind its use, scientists can better leverage this dipeptide to optimize the production of vital therapeutic biologics.

References

- Vertex AI Search. (n.d.).

- ChemScene. (n.d.).

- USBio. (n.d.). 278386 Glycyl-L-tyrosine CAS: 658-79-7.

- Conscientia Industrial. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Glycyl-L-tyrosine | 207300-83-2.

- MedChemExpress. (n.d.). Glycyl-L-tyrosine dihydrate (Glycyltyrosine dihydrate)

- Sigma-Aldrich. (n.d.).

- The Good Scents Company. (n.d.). glycyl tyrosine, 39630-46-1.

- Alfa Chemistry. (n.d.).

- CymitQuimica. (n.d.).

- Sigma-Aldrich. (n.d.). Glycyl- L -tyrosine United States Pharmacopeia (USP) Reference Standard 39630-46-1.

- Adooq Bioscience. (n.d.).

- Ajinomoto. (n.d.).

- Benchchem. (n.d.).

- Unibest Industrial Co., Ltd. (n.d.).

- Vertex AI Search. (n.d.).

- Merck. (n.d.). Glycyl-L-tyrosine.

- Ajinomoto Cellist Korea. (n.d.).

- ChemicalBook. (n.d.). Synthesis of Glycyl-L-tyrosine.

- European Patent Office. (n.d.). Process for producing n-glycyltyrosine - EP 0950664 A1.

- Evonik. (n.d.). cQrex® GY.

- Chem-Impex. (n.d.). Glycyl-glycyl-L-tyrosine hydrochloride.

- Google Patents. (n.d.). US6197998B1 - Process for producing N-glycyltyrosine and its crystal structure.

- ChemicalBook. (n.d.). N-Glycyl-L-tyrosine | 658-79-7.

- Google Patents. (n.d.).

Sources

- 1. usbio.net [usbio.net]

- 2. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]

- 3. CAS 39630-46-1: N-Glycyl-L-tyrosine dihydrate | CymitQuimica [cymitquimica.com]

- 4. Glycyl-L-Tyrosine Dihydrate | Cell Culture Media Dipeptide | Baishixing [aminoacids-en.com]

- 5. chemscene.com [chemscene.com]

- 6. conscientia-industrial.com [conscientia-industrial.com]

- 7. Glycyl-L-tyrosine | 207300-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. chayon.co.kr [chayon.co.kr]

- 10. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cQrex® GY [evonik.com]

- 13. Glycyl-L-Tyrosine Dihydrate | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 14. US6197998B1 - Process for producing N-glycyltyrosine and its crystal structure - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. N-Glycyl-L-tyrosine | 658-79-7 [chemicalbook.com]

- 19. glycyl tyrosine, 39630-46-1 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Uptake and Metabolism of Glycyl-L-tyrosine in CHO Cells

Abstract

Chinese Hamster Ovary (CHO) cells represent the predominant platform for the production of recombinant protein therapeutics. Optimizing cell culture media to enhance cell growth, viability, and productivity is a cornerstone of bioprocess development. Glycyl-L-tyrosine (Gly-Tyr), a dipeptide, is frequently utilized as a feed supplement to overcome the low solubility of L-tyrosine. This guide provides a comprehensive technical overview of the mechanisms governing the uptake and subsequent metabolic fate of Gly-Tyr in CHO cells. We will explore the roles of peptide transporters, intracellular enzymatic cleavage, and the integration of constituent amino acids into central metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of nutrient utilization in CHO cell culture for improved biopharmaceutical production.

Introduction: The Rationale for Dipeptide Supplementation in CHO Cell Culture

L-tyrosine is an essential amino acid for CHO cell growth and the production of monoclonal antibodies (mAbs)[1]. However, its poor solubility at neutral pH presents a significant challenge in the formulation of concentrated, chemically defined media and feed solutions[2][3]. To circumvent this limitation, L-tyrosine is often supplied in the form of a more soluble dipeptide, such as Glycyl-L-tyrosine[2][3][4]. This strategy not only enhances the achievable concentration of tyrosine in culture but also leverages the cells' natural ability to transport and metabolize small peptides. Understanding the intricacies of Gly-Tyr uptake and metabolism is paramount for designing rational feeding strategies and optimizing bioprocesses.

Studies have demonstrated that CHO cells can internalize various dipeptides, which are then hydrolyzed into their constituent amino acids intracellularly[5]. These amino acids subsequently enter anabolic and catabolic pathways to support cellular functions[4]. The specific dipeptide composition can have varied effects on cellular metabolism. For instance, while Gly-Tyr showed minimal impact on overall metabolism in one study, other tyrosine-containing dipeptides like L-prolyl-L-tyrosine significantly increased ATP availability[4]. This underscores the importance of understanding the specific transport and metabolic dynamics of each dipeptide.

The Gateway: Mechanisms of Glycyl-L-tyrosine Uptake

The entry of Gly-Tyr into CHO cells is not a passive process but is mediated by specific transport proteins. The primary candidates for di- and tripeptide transport in mammalian cells belong to the proton-coupled oligopeptide transporter (POT) family, notably PEPT1 (SLC15A1) and PEPT2 (SLC15A2)[6][7][8].

Peptide Transporters: PEPT1 and PEPT2

PEPT1 is typically characterized as a high-capacity, low-affinity transporter, while PEPT2 is a low-capacity, high-affinity transporter[7][9]. In the context of CHO cell culture, where dipeptides may be supplied at relatively high concentrations, PEPT1 is anticipated to be a key player[6]. While the direct and comprehensive characterization of these transporters in all CHO cell lines is still an area of active research, their involvement is strongly suggested by the observed uptake kinetics of various dipeptides[6]. The transport process is an active one, driven by a proton gradient across the cell membrane[7].

It is important to note that untransfected CHO cells do possess endogenous peptide transport activity, though this can be significantly enhanced by overexpressing human PEPT1 (hPEPT1)[10]. This suggests that while native CHO cells can take up dipeptides, the efficiency may vary between different cell lines and could be a target for cell line engineering to improve nutrient uptake.

Factors Influencing Uptake Rates

The rate of dipeptide uptake can be influenced by several factors, including the specific amino acid composition and the stereochemistry of the dipeptide[2][6]. Some studies have observed different uptake kinetics for various dipeptides, categorizing them into "fast" and "slow" uptake groups, which may reflect the involvement of different transporters or varying affinities of a single transporter for different substrates[6][5]. For instance, dipeptides with more complex or bulky structures may be taken up more slowly[6].

Intracellular Fate: The Hydrolysis and Metabolism of Glycyl-L-tyrosine

Once inside the cell, Gly-Tyr does not directly participate in metabolic pathways. Instead, it is rapidly cleaved by intracellular peptidases into its constituent amino acids: glycine and L-tyrosine[5].

Figure 2: Experimental workflow for a dipeptide uptake assay.

Inhibition Studies

To probe the involvement of specific transporters, competition assays can be performed.

Rationale: If Gly-Tyr uptake is mediated by a specific transporter, the presence of other substrates for that transporter should competitively inhibit Gly-Tyr uptake.

Methodology: The uptake assay described above is performed in the presence of various concentrations of a potential inhibitor (e.g., other dipeptides, peptidomimetic drugs). A reduction in the uptake of Gly-Tyr in the presence of the inhibitor suggests competition for the same transport system.

Metabolic Flux Analysis using Stable Isotope Labeling

To trace the metabolic fate of the glycine and tyrosine moieties of Gly-Tyr, stable isotope-labeled dipeptides (e.g., ¹³C- or ¹⁵N-labeled Gly-Tyr) can be used.

Rationale: By tracking the incorporation of the stable isotopes into various intracellular metabolites, the flux through different metabolic pathways can be quantified.

Methodology:

-

Culture CHO cells in a medium containing the labeled Gly-Tyr.

-

Collect cell samples at different time points.

-

Extract intracellular metabolites.

-

Analyze the isotopic enrichment of key metabolites (e.g., amino acids, TCA cycle intermediates) using mass spectrometry (LC-MS or GC-MS).

-

Use metabolic modeling software to calculate the metabolic fluxes.

Impact on Cell Culture Performance and Product Quality

The effective utilization of Gly-Tyr can have several positive impacts on CHO cell cultures:

| Parameter | Impact of Effective Gly-Tyr Utilization | Rationale |

| Cell Growth and Viability | Can be enhanced. | Provides a sustained source of tyrosine, an essential amino acid, preventing its depletion which can lead to reduced growth and cell death.[1] |

| Product Titer | Can be increased. | Ensures an adequate supply of glycine and tyrosine as building blocks for recombinant protein synthesis. |

| Metabolic State | Can be modulated. | The catabolism of tyrosine can contribute to the cellular energy pool (ATP), potentially influencing overall metabolic efficiency.[2][4] |

| Product Quality | Can be maintained. | Prevents tyrosine limitation, which can lead to sequence variants in the expressed protein.[1] |

Table 1: Summary of the impact of Glycyl-L-tyrosine utilization on CHO cell culture performance.

Conclusion and Future Perspectives

The use of Glycyl-L-tyrosine as a nutrient supplement in CHO cell culture is a well-established strategy to overcome the solubility limitations of L-tyrosine. The uptake of this dipeptide is mediated by peptide transporters, followed by rapid intracellular hydrolysis and the integration of the resulting glycine and L-tyrosine into the cellular metabolic network. A thorough understanding of these mechanisms is crucial for the rational design of media and feeding strategies to optimize biopharmaceutical production.

Future research in this area could focus on:

-

Comprehensive characterization of peptide transporters in various industrially relevant CHO cell lines.

-

Cell line engineering to enhance dipeptide transport capacity.

-

Dynamic modeling of dipeptide metabolism to predict the optimal feeding strategies for different production processes.

-

Investigating the uptake and metabolism of other di- and tripeptides to expand the toolkit for media optimization.

By continuing to unravel the complexities of nutrient transport and metabolism, the field of bioprocess development can further enhance the efficiency and robustness of CHO cell-based manufacturing platforms.

References

-

Verhagen, N., Wijaya, A. W., Teleki, A., & Takors, R. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(10), e2000053. [Link]

-

Bode, B. (2001). Cytosolic COOH terminus of the peptide transporter PEPT2 is involved in apical membrane localization of the protein. American Journal of Physiology-Cell Physiology, 281(3), C833-C844. [Link]

-

Sánchez-Kopper, A., Becker, J., & Takors, R. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 48. [Link]

-

Ghorbaniaghdam, A., Henry, O., & Jolicoeur, M. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Metabolites, 12(6), 548. [Link]

-

Sánchez-Kopper, A., Becker, J., & Takors, R. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. ResearchGate. [Link]

-

Han, H. K., Oh, D. M., & Amidon, G. L. (2000). CHO/hPEPT1 cells overexpressing the human peptide transporter (hPEPT1) as an alternative in vitro model for peptidomimetic drugs. Journal of pharmaceutical sciences, 89(10), 1315–1322. [Link]

-

Kang, S., Song, J., & Lee, G. M. (2024). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. ResearchGate. [Link]

-

Kyriakopoulos, S., & Kontoravdi, C. (2014). Dynamic profiling of amino acid transport and metabolism in Chinese hamster ovary cell culture. PloS one, 9(5), e98301. [Link]

-

Sino Biological. (2021). CHO Expression Platform: The Workhorse of Protein Expression in Pharmaceutical Industry. Sino Biological. [Link]

-

Zhang, J., Liu, L., Yuan, J., & Wang, Y. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied microbiology and biotechnology, 103(14), 5625–5635. [Link]

-

Song, J., Park, J. H., & Lee, G. M. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 24. [Link]

-

SOLVO Biotechnology. (n.d.). PEPT1. Transporters. Retrieved from [Link]

-

Song, J., Park, J. H., & Lee, G. M. (2024). a Preliminary fed-batch culture profiles with the addition of tyrosine... ResearchGate. [Link]

-

Lu, Y., & Sun, J. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

SOLVO Biotechnology. (n.d.). PEPT2 transporter assay. SOLVO Biotechnology. Retrieved from [Link]

-

Nørén, O., & Sjöström, H. (1980). Intracellular hydrolysis of peptides. Ciba Foundation symposium, (70), 177–191. [Link]

Sources

- 1. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 10. CHO/hPEPT1 cells overexpressing the human peptide transporter (hPEPT1) as an alternative in vitro model for peptidomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Glycyl-L-tyrosine in Modern Cell Culture: A Technical Guide

Foreword: The Tyrosine Conundrum in High-Density Cell Culture

In the pursuit of maximizing recombinant protein titers, particularly monoclonal antibodies (mAbs), in high-density mammalian cell cultures, the delivery of essential nutrients becomes a critical bottleneck. L-tyrosine, a proteinogenic amino acid vital for cell growth and protein synthesis, presents a significant challenge due to its inherent poor solubility at physiological pH.[1][2] Insufficient tyrosine availability not only limits cell growth and productivity but can also compromise the quality of the final product, leading to sequence variants where tyrosine is replaced by other amino acids.[3] This guide provides an in-depth exploration of Glycyl-L-tyrosine as a strategic solution to the tyrosine conundrum, offering a scientifically robust and industrially proven approach to optimizing cell culture processes for researchers, scientists, and drug development professionals.

The Physicochemical Limitations of L-Tyrosine

L-tyrosine's molecular structure, characterized by a phenolic ring, renders it sparingly soluble in aqueous solutions at the neutral pH typically maintained in cell culture media.[1] To overcome this, process development scientists have traditionally resorted to preparing concentrated L-tyrosine stock solutions at extreme pH values (either highly acidic or alkaline), which are then added as a separate feed stream.[4] This "two-feed" strategy, however, introduces several process complexities and risks:

-

pH Excursions: The addition of a high or low pH feed can cause localized pH spikes in the bioreactor, stressing the cells and potentially impacting their metabolism and productivity.[1][4]

-

Precipitation Risk: Upon neutralization in the bioreactor, the dissolved L-tyrosine can precipitate out of solution, leading to inconsistent nutrient availability and potential equipment fouling.[4]

-

Increased Osmolality: The addition of acids or bases to solubilize L-tyrosine contributes to the overall osmolality of the culture medium, which can have detrimental effects on cell growth and protein production.

-

Process Complexity: Managing a separate feed line adds complexity to the bioreactor setup, control strategy, and overall process workflow.[4][5]

These challenges underscore the need for a more elegant and robust method of delivering sufficient tyrosine to high-density cell cultures.

Glycyl-L-tyrosine: A Superior Tyrosine Source

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of glycine and L-tyrosine. This simple modification of coupling L-tyrosine to a glycine molecule dramatically improves its physicochemical properties, making it an ideal substitute for free L-tyrosine in cell culture media.

Enhanced Solubility and Stability

The most significant advantage of Glycyl-L-tyrosine is its vastly superior solubility at neutral pH compared to free L-tyrosine.[1][5] This allows for the preparation of highly concentrated, pH-neutral feed solutions, thereby mitigating the risks associated with extreme pH feeds.

| Compound | Solubility in Water at 25°C (Neutral pH) |

| L-Tyrosine | ~0.45 g/L |

| Glycyl-L-tyrosine Dihydrate | ~36.9 g/L[5] |

This enhanced solubility enables a simplified "single-feed" strategy, where Glycyl-L-tyrosine can be incorporated into the main nutrient feed, reducing process complexity and improving operational robustness.[4][5]

Efficient Cellular Uptake and Utilization

Mammalian cells possess specific transporters for the uptake of di- and tripeptides.[6][7] Glycyl-L-tyrosine is efficiently taken up by these transporters, such as the peptide transporter PEPT1 (SLC15A1), which has been shown to be expressed in CHO cells.[8] Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, glycine and L-tyrosine, which are then available for cellular metabolism and protein synthesis.[6][7][9]

Diagram: Cellular Uptake and Metabolism of Glycyl-L-tyrosine

Caption: Cellular uptake and hydrolysis of Glycyl-L-tyrosine.

Impact on Cell Culture Performance and Product Quality

The use of Glycyl-L-tyrosine as a tyrosine source has been shown to have a positive impact on various aspects of cell culture performance and the quality of the recombinant protein product.

Enhanced Cell Growth and Viability

By providing a consistent and readily available source of tyrosine, Glycyl-L-tyrosine supplementation can lead to improved cell growth and higher peak viable cell densities (VCD).[10][11] The avoidance of pH fluctuations and high osmolality associated with traditional L-tyrosine feeding strategies also contributes to a more stable and favorable culture environment, which can enhance cell viability.

Increased Recombinant Protein Titer

A sufficient supply of tyrosine is crucial for maintaining high specific productivity (qP) of recombinant proteins.[3][12] Studies have demonstrated that fed-batch cultures supplemented with Glycyl-L-tyrosine can achieve significantly higher monoclonal antibody titers compared to those fed with free L-tyrosine.[10][11]

| Performance Metric | L-Tyrosine Feed | Glycyl-L-tyrosine Feed | Reference |

| Peak Viable Cell Density (VCD) | Lower | Higher | [10] |

| Specific Productivity (qP) | Can be limited | Maintained or Increased | [10][12] |

| Final mAb Titer | Lower | Significantly Higher | [5][10] |

Impact on Critical Quality Attributes (CQAs)

The consistent availability of tyrosine can also influence the critical quality attributes (CQAs) of the recombinant protein. Tyrosine starvation has been linked to an increase in lysine variants and alterations in other quality attributes.[12][13] While more research is needed to fully elucidate the direct impact of Glycyl-L-tyrosine on all CQAs, ensuring a non-limiting supply of this critical amino acid is a key step towards maintaining consistent product quality. The use of dipeptides can also indirectly affect glycosylation patterns and charge variants by promoting a healthier and more stable cellular metabolism.[14][15]

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of Glycyl-L-tyrosine in cell culture applications.

Protocol 1: Preparation of a Concentrated Sterile Stock Solution of Glycyl-L-tyrosine

Objective: To prepare a high-concentration, sterile stock solution of Glycyl-L-tyrosine for addition to cell culture media.

Materials:

-

Glycyl-L-tyrosine dihydrate powder (cell culture grade)

-

Sterile, cell culture grade water or a suitable buffer (e.g., PBS)

-

Sterile conical tubes or bottles

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm syringe filter or vacuum filtration unit

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Glycyl-L-tyrosine dihydrate powder. For example, to prepare a 100 mM stock solution, weigh 2.74 g of Glycyl-L-tyrosine dihydrate (MW: 274.27 g/mol ) for every 100 mL of final volume.

-

Add the powder to a sterile container with a sterile magnetic stir bar.

-

Add approximately 80% of the final volume of sterile water or buffer.

-

Stir the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but avoid boiling.

-

Once dissolved, bring the solution to the final volume with sterile water or buffer.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile final container.[16]

-

Label the container with the compound name, concentration, date of preparation, and store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.[16]

Protocol 2: Comparative Evaluation of Glycyl-L-tyrosine vs. L-Tyrosine in a Fed-Batch Culture

Objective: To compare the effects of Glycyl-L-tyrosine and L-tyrosine on cell growth, viability, and recombinant protein production in a fed-batch culture of CHO cells.

Cell Line and Media:

-

A recombinant CHO cell line expressing a monoclonal antibody (e.g., CHO-K1 GS-knockout).

-

Chemically defined basal medium and feed media appropriate for the cell line.

Experimental Setup:

-

Control Group: Basal medium supplemented with a traditional L-tyrosine feeding strategy. This will involve a separate alkaline feed containing L-tyrosine.

-

Experimental Group: Basal medium with Glycyl-L-tyrosine incorporated into the main, pH-neutral feed. The molar concentration of tyrosine provided should be equivalent to the control group.

Procedure:

-

Seed shake flasks or bioreactors with the CHO cell line at a density of approximately 0.3 x 10^6 cells/mL in the respective basal media.

-

Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

-

Initiate the feeding strategy on day 3 of the culture, or as determined by the specific process.

-

Control Group: Add the main feed and the separate alkaline L-tyrosine feed according to a pre-defined schedule.

-

Experimental Group: Add the single, pH-neutral main feed containing Glycyl-L-tyrosine according to the same schedule.

-

-

Monitor the cultures daily for:

-

Viable cell density (VCD) and viability.

-

Concentrations of key metabolites (glucose, lactate, glutamine, ammonia).

-

pH and osmolality.

-

-

Collect samples at regular intervals for product titer analysis (e.g., by Protein A HPLC).

-

At the end of the culture, harvest the supernatant and perform product quality analysis, including glycosylation profiling and charge variant analysis.

Diagram: Fed-Batch Process Workflow

Caption: A generalized workflow for a fed-batch cell culture process.

Conclusion and Future Perspectives

Glycyl-L-tyrosine offers a scientifically sound and operationally advantageous solution to the long-standing challenge of tyrosine delivery in high-density cell cultures. Its superior solubility and stability at neutral pH simplify process development and manufacturing by enabling a single-feed strategy, reducing the risk of pH excursions and precipitation. The efficient cellular uptake and utilization of Glycyl-L-tyrosine support robust cell growth, enhance recombinant protein titers, and contribute to maintaining consistent product quality. As the biopharmaceutical industry continues to strive for process intensification and greater efficiency, the adoption of chemically defined, highly soluble dipeptides like Glycyl-L-tyrosine will be a key enabler of next-generation manufacturing platforms. Further research into the specific effects of different tyrosine-containing dipeptides on cellular metabolism and product quality will undoubtedly unlock even greater potential for process optimization.

References

-

Sánchez-Kopper, A., Becker, M., Pfizenmaier, J., Lauenroth, F., & Takors, R. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 55. [Link]

-

Verhagen, F. J. M., von der Haar, C., van den Berg, M., & Martens, D. E. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(10), e2000088. [Link]

-

Sánchez-Kopper, A., Becker, M., Pfizenmaier, J., Lauenroth, F., & Takors, R. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. ResearchGate. [Link]

-

Park, J. H., Lee, J. S., Lee, K., & Lee, G. M. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 123. [Link]

- Google Patents. (2013). Preparation method of glycyl-tyrosine. CN103172695A.

-

Mahindaratne, M. (2020). The Solubility of Tyrosine. Chemistry Stack Exchange. [Link]

-

Mandenius, C. F. (2016). Design-of-Experiments for Development and Optimization of Bioreactor Media: Design, Operation and Novel Applications. ResearchGate. [Link]

-

Connor, A. (2018). CHO Cell Dipeptide Transporter Metabolic Engineering Project. Worcester Polytechnic Institute. [Link]

-

Hagen, T., & Khetan, A. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

-

GE Healthcare. (2015). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. [Link]

-

Park, J. H., Lee, J. S., Lee, K., & Lee, G. M. (2024). a Preliminary fed-batch culture profiles with the addition of tyrosine... ResearchGate. [Link]

-

Li, Y., et al. (2014). Investigation of the correlation between charge and glycosylation of IgG1 variants by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1335, 72-81. [Link]

-

Park, J. H., Lee, J. S., Lee, K., & Lee, G. M. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. ResearchGate. [Link]

-

Verhagen, F. J. M., et al. (2020). Fitted curves of specific monoclonal antibody production rates (qmAb)... ResearchGate. [Link]

-

Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417. [Link]

-

Ajinomoto. (n.d.). CELLiST™ Glycyl-L-Tyrosine Dihydrate. [Link]

-

Löffler, H. G., & Sies, H. (2003). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biological Chemistry, 384(3), 447-451. [Link]

-

Zhang, J., et al. (2020). Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures. Applied Microbiology and Biotechnology, 104(16), 7025-7036. [Link]

-

Zhang, J., et al. (2020). Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures. ResearchGate. [Link]

-

Vlasak, J., & Ionescu, R. (2011). Risk-Based Control Strategies of Recombinant Monoclonal Antibody Charge Variants. BioProcess International. [Link]

-

Daily Planet. (2024). Strategies for optimizing yield in bioreactors. [Link]

-

Bäuerle, M., & Baumann, H. (1990). Inhibition of N-glycosylation induces tyrosine sulphation of hybridoma immunoglobulin G. The Biochemical journal, 269(1), 241–244. [Link]

-

Zhang, J., et al. (2019). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology, 103(15), 6073-6084. [Link]

-

Bioprocess Online. (2025). How To Grow CHO Cells Without Cysteine Tyrosine Feeds. [Link]

-

Raju, T. S. (2003). Glycosylation Variations with Expression Systems. BioProcess International. [Link]

-

Shiras-Mochizuki, A., et al. (2012). Prolyl-specific peptidases for applications in food protein hydrolysis. Applied Microbiology and Biotechnology, 96(4), 883-893. [Link]

-

Gordon, A. H. (1978). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin G substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Journal of Cell Science, 32, 143-154. [Link]

Sources

- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. chayon.co.kr [chayon.co.kr]

- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Student Work | CHO Cell Dipeptide Transporter Metabolic Engineering Project | ID: nv935540k | Digital WPI [digital.wpi.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the correlation between charge and glycosylation of IgG1 variants by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Charge Variant of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 16. medchemexpress.com [medchemexpress.com]

The Strategic Advantage of Dipeptides in Modern Cell Culture Media: An In-depth Technical Guide

For researchers, scientists, and drug development professionals at the forefront of biopharmaceutical innovation, optimizing cell culture processes is paramount. The composition of cell culture media directly dictates cellular health, productivity, and, ultimately, the quality of the final biological product. This guide provides a deep dive into a critical, yet often underutilized, aspect of media optimization: the strategic implementation of dipeptides. Moving beyond a simple recitation of facts, we will explore the causal biochemical and physiological advantages of dipeptide supplementation, offering field-proven insights to elevate your cell culture workflows from routine to revolutionary.

The Inherent Instability of Free Amino Acids: A Fundamental Challenge

For decades, free L-glutamine has been a cornerstone of cell culture media, serving as a primary energy source and a crucial building block for protein and nucleotide synthesis. However, its utility is hampered by a significant drawback: inherent instability in aqueous solutions. At physiological pH and temperature, L-glutamine spontaneously degrades into pyroglutamate and ammonia.[1] This degradation presents a dual threat to cell cultures: the depletion of a vital nutrient and the accumulation of a toxic byproduct.

Ammonia, in particular, has well-documented detrimental effects on cell culture performance. Elevated ammonia levels can inhibit cell growth, reduce cell viability, and negatively impact the quality of recombinant proteins, including monoclonal antibodies (mAbs).[2][3] Specifically, ammonia has been shown to alter the glycosylation patterns of mAbs, a critical quality attribute that influences their efficacy and immunogenicity.[2]

This inherent instability necessitates frequent media changes or the addition of fresh glutamine, introducing process variability and increasing the risk of contamination. The challenge is particularly acute in high-density, long-duration cultures, such as fed-batch and perfusion systems, which are the workhorses of modern biopharmaceutical manufacturing.[3][4]

Dipeptides: A Superior Solution for Nutrient Delivery

Dipeptides, composed of two amino acids linked by a peptide bond, offer an elegant and effective solution to the challenges posed by unstable and poorly soluble free amino acids. By coupling a labile or poorly soluble amino acid with a stabilizing partner, dipeptides provide a stable, soluble, and readily bioavailable source of these critical nutrients.

Enhanced Stability and Reduced Ammonia Accumulation

The most widely adopted dipeptides in cell culture are glutamine-containing dipeptides, such as L-alanyl-L-glutamine and L-glycyl-L-glutamine. The peptide bond in these molecules protects the glutamine from spontaneous degradation, leading to a significant reduction in ammonia accumulation in the culture medium.[5][6] This enhanced stability allows for the formulation of ready-to-use liquid media with a longer shelf life and reduces the need for frequent glutamine supplementation.

The practical benefits of this stability are profound. By minimizing the build-up of toxic ammonia, dipeptide-supplemented media create a more favorable culture environment, leading to improved cell growth, higher peak cell densities, and extended culture viability.[6]

Improved Solubility of Problematic Amino Acids

Beyond stability, dipeptides can also address the poor solubility of certain amino acids, such as L-tyrosine. L-tyrosine is an essential amino acid for protein synthesis, but its low solubility at neutral pH presents a significant challenge in the formulation of concentrated, pH-neutral feed media for fed-batch and perfusion cultures.[7] To overcome this, manufacturers often resort to using highly alkaline stock solutions of tyrosine, which can introduce pH spikes into the bioreactor and increase the risk of precipitation.

Tyrosine-containing dipeptides, such as L-alanyl-L-tyrosine and L-glycyl-L-tyrosine, exhibit significantly higher solubility at neutral pH compared to free L-tyrosine.[7] Their use allows for the formulation of concentrated, pH-neutral feeds, simplifying process control and reducing the risk of precipitation.

Cellular Uptake and Metabolism: The Mechanism of Action

The efficacy of dipeptides as a nutrient source hinges on their efficient uptake and subsequent intracellular hydrolysis by the cells. Mammalian cells possess specific transporters for the uptake of di- and tripeptides, primarily the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[8] These transporters facilitate the movement of dipeptides across the cell membrane.

Once inside the cell, dipeptides are rapidly cleaved into their constituent free amino acids by cytosolic peptidases.[2][8] This intracellular release provides a controlled and sustained supply of the amino acids, directly at the site of their metabolic utilization. This mechanism not only ensures a steady nutrient supply but also prevents the extracellular accumulation of potentially toxic byproducts.

Figure 1: Cellular uptake and metabolism of dipeptides.

Performance Benefits in Cell Culture: A Quantitative Look

The theoretical advantages of dipeptides translate into tangible improvements in cell culture performance across a range of cell lines and applications.

Enhanced Cell Growth and Viability

Numerous studies have demonstrated the superior performance of dipeptide-supplemented media compared to media containing free L-glutamine. In Chinese Hamster Ovary (CHO) cells, the workhorse of monoclonal antibody production, the complete replacement of L-glutamine with L-alanyl-L-glutamine has been shown to lead to higher viable cell densities and prolonged culture viability in fed-batch cultures.[9] Similar benefits have been observed in other cell lines, including HEK293 and hybridoma cells.[2][10]

| Cell Line | Dipeptide | Key Performance Improvement | Reference |

| CHO | L-Alanyl-L-Glutamine | Higher viable cell density, increased MAb titer | [9] |

| CHO | L-Glycyl-L-Glutamine | Slower growth but higher specific productivity of MAb | [8] |

| HEK293 | L-Alanyl-L-Glutamine | Improved recombinant protein production, reduced ammonia | [2] |

| Hybridoma | L-Glycyl-L-Glutamine | Increased MAb production, extended culture duration | [10] |

| VERO | Dipeptide Mix | Equivalent cell growth to serum-containing media, improved virus production | [11] |

Table 1: Summary of Dipeptide Performance in Various Cell Lines

Increased Recombinant Protein and Viral Vector Production

The improved cellular health and longevity afforded by dipeptide supplementation directly translate to increased productivity of recombinant proteins and viral vectors. In CHO cells, the use of L-alanyl-L-glutamine has been shown to significantly enhance monoclonal antibody titers.[9] For viral vector production in HEK293 and VERO cells, the use of chemically defined, dipeptide-containing media can lead to higher viral titers compared to traditional serum-containing or hydrolysate-based media.[11][12]

Practical Implementation and Experimental Validation

To realize the full potential of dipeptides in your cell culture processes, a systematic approach to evaluation and implementation is essential.

Experimental Protocol: Evaluating Dipeptides in a Fed-Batch Culture

This protocol outlines a typical experiment to compare the performance of a glutamine-containing dipeptide (e.g., L-alanyl-L-glutamine) against free L-glutamine in a fed-batch culture of CHO cells producing a monoclonal antibody.

Figure 2: Experimental workflow for evaluating dipeptides in a fed-batch culture.

Step-by-Step Methodology:

-

Media Preparation:

-

Prepare a chemically defined basal medium and a concentrated feed medium.

-

For the control group, supplement both the basal and feed media with free L-glutamine to the desired final concentration (e.g., 4-8 mM in the basal medium).

-

For the test group, replace the L-glutamine in both the basal and feed media with an equimolar amount of the dipeptide (e.g., L-alanyl-L-glutamine).

-

Sterile-filter all media.

-

-

Cell Culture Initiation:

-

Thaw and expand a vial of the CHO cell line according to standard procedures.

-

Inoculate shake flasks or spinner flasks with a starting viable cell density of, for example, 0.3 x 10^6 cells/mL in a working volume of 50 mL.

-

Incubate at 37°C, 5% CO2, with appropriate agitation (e.g., 120 rpm for shake flasks).

-

-

Fed-Batch Operation and Sampling:

-

On day 3, and daily thereafter, supplement the cultures with the respective feed media based on a pre-determined feeding strategy (e.g., a percentage of the initial culture volume).

-

Collect a daily sample from each culture vessel for analysis.

-

-

Analytical Methods:

-

Cell Density and Viability: Use the trypan blue exclusion method with a hemocytometer or an automated cell counter.

-

Metabolite Analysis: Analyze the cell-free supernatant for glucose, lactate, and ammonia concentrations using a biochemical analyzer.

-

Monoclonal Antibody Titer: Quantify the mAb concentration in the supernatant using Protein A HPLC.

-

Amino Acid Analysis: Monitor the consumption of amino acids in the supernatant using a dedicated HPLC method with pre-column derivatization.[13][14]

-

-

Data Analysis:

-

Plot the time-course data for viable cell density, viability, metabolite concentrations, and mAb titer for both the control and test groups.

-

Calculate the specific growth rate, specific productivity (qp), and integral of viable cell density (IVCD).

-

Compare the performance metrics between the two groups to assess the impact of the dipeptide.

-

Advanced Applications in Industrial Bioprocessing

In large-scale industrial bioprocessing, dipeptides are instrumental in the implementation of advanced manufacturing strategies such as intensified fed-batch and perfusion cultures.

-

Intensified Fed-Batch: The high solubility and stability of dipeptides enable the formulation of highly concentrated feed media, which is crucial for supporting very high cell densities (e.g., >20 x 10^6 cells/mL) without excessive dilution of the bioreactor volume.[1]

-

Perfusion Culture: In perfusion systems, where fresh medium is continuously added and spent medium is removed, the stability of dipeptides is critical for maintaining a consistent nutrient supply over extended culture durations (often several weeks to months).[3][4] The reduced ammonia production associated with dipeptide use is also highly beneficial in these high-density cultures, where waste management is a key challenge.

Impact on Product Quality

The benefits of dipeptide supplementation extend beyond productivity to positively impact the quality of the final biopharmaceutical product. By mitigating the accumulation of ammonia, dipeptides can help to maintain a more consistent and favorable environment for protein synthesis and post-translational modifications.

-

Glycosylation: As mentioned previously, high ammonia concentrations can alter the glycosylation patterns of monoclonal antibodies. By reducing ammonia levels, dipeptide-supplemented media can lead to more consistent and desirable glycosylation profiles.

-

Charge Variants and Aggregation: The reduction of cellular stress and the maintenance of a more stable culture environment can also contribute to a reduction in product-related impurities such as charge variants and aggregates.[15][16]

Conclusion: A Strategic Imperative for Process Optimization

The use of dipeptides in cell culture media is not merely a substitution for unstable amino acids but a strategic approach to process optimization. By enhancing the stability and solubility of critical nutrients, dipeptides enable the creation of a more robust and productive cell culture environment. The resulting benefits—including reduced ammonia accumulation, improved cell growth and viability, increased product titers, and enhanced product quality—are well-documented and scientifically sound.

For researchers and drug development professionals seeking to push the boundaries of cell culture performance, the adoption of dipeptide-based media formulations is a critical step towards achieving more consistent, efficient, and scalable biopharmaceutical manufacturing processes.

References

-

Advance Analytical Approach to Characterize Charge Variants in Monoclonal Antibodies. (2021). Scholars.Direct. [Link]

-

Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. (2023). Taylor & Francis Online. [Link]

-

Charge Variant Analysis of Monoclonal Antibodies Using Direct Coupled pH Gradient Cation Exchange Chromatography to High-Resolution Native Mass Spectrometry. (2018). ACS Publications. [Link]

-

Agilent Tools for Charge Variant Analysis. (n.d.). Agilent. [Link]

-

Advance Analytical Approach to Characterize Charge Variants in Monoclonal Antibodies. (2021). Scholars.Direct. [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. (2013). PubMed Central. [Link]

-

Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. (2023). Taylor & Francis Online. [Link]

-

Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells. (2011). PubMed Central. [Link]

-

Optimisation of hybridoma cell growth and monoclonal antibody secretion in a chemically defined, serum- and protein-free culture medium. (1989). PubMed. [Link]

-

Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. (2012). PubMed. [Link]

-

Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). ResearchGate. [Link]

-

Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell. (2012). PubMed Central. [Link]

-

Repurposing fed-batch media and feeds for highly productive CHO cell perfusion processes. (n.d.). GE Healthcare. [Link]

-

A Complete System for Viral Vector and Recombinant Protein Production in HEK293 Cells. (2017). GEN - Genetic Engineering and Biotechnology News. [Link]

-

From Fed-Batch To Perfusion: Unlocking ROI And Capacity In Monoclonal Antibody Manufacturing. (n.d.). Bioprocess Online. [Link]

-

Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). PubMed Central. [Link]

-

Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent. [Link]

-

High Density CHO cell cultures. (n.d.). CORE. [Link]

-

Viable cell density as an indicator for dynamic feeding strategy in fed-batch and perfusion CHO cell culture. (2025). PubMed Central. [Link]

-

Study on the Application and Characteristics of L-Glutamine in Cell Culture. (2026). Oreate AI Blog. [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. (2013). PubMed Central. [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). (2006). PubMed. [Link]

-

Formulation and production of a blood‐free and chemically defined virus production media for VERO cells. (2016). PubMed Central. [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). (2006). NIH. [Link]

-

Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production. (2012). PubMed. [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). (2006). ResearchGate. [Link]

-

Cell-controlled hybrid perfusion fed-batch CHO cell process provides significant productivity improvement over conventional fed-batch cultures. (2017). ResearchGate. [Link]

-

GLUTAMINE AND GLUTAMINE SUBSTITUTE INFLUENCES ON CHINESE HAMSTER OVARY CELL FED-BATCH CULTURE PROCESSING. (n.d.). University of Manitoba. [Link]

-

Hybridoma production protocol. (n.d.). EuroMAbNet. [Link]

-

Monoclonal Antibody Production Using Hybridoma Technology: Advances, Challenges and Applications. (2024). Skeena Publishers. [Link]

-

Amino acid and glucose metabolism in fed-batch CHO cell culture affects antibody production and glycosylation. (n.d.). CORE. [Link]

-

Role of Charge Heterogeneity on Physical Stability of Monoclonal Antibody Biotherapeutic Products. (2024). PubMed. [Link]

-

Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. (2018). PNAS. [Link]

-

Antiviral activity of the investigated peptides. Vero cells were.... (n.d.). ResearchGate. [Link]

-

Cell toxicity and antiviral activity of novel peptides. (A) Vero cells.... (n.d.). ResearchGate. [Link]

-

Role of Charge Heterogeneity on Physical Stability of Monoclonal Antibody Biotherapeutic Products. (2024). Semantic Scholar. [Link]

-

Vero cell upstream bioprocess development for the production of viral vectors and vaccines. (2020). PubMed Central. [Link]

-

Charge heterogeneity profiling of monoclonal antibodies using low ionic strength ion-exchange chromatography and well-controlled pH gradients on monolithic columns. (2016). ResearchGate. [Link]

-

Development of a Vero cell platform for rVSV vector production. (2021). eScholarship@McGill. [Link]

-

Charge heterogeneity of therapeutic monoclonal antibodies by different cIEF systems: views on the current situation. (2024). PubMed. [Link]

-

Characterization of the Charge Heterogeneity of a Monoclonal Antibody That Binds to Both Cation Exchange and Anion Exchange Columns under the Same Binding Conditions. (2024). PubMed. [Link]

Sources

- 1. In pursuit of the optimal fed-batch process for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Fed-Batch To Perfusion: Unlocking ROI And Capacity In Monoclonal Antibody Manufacturing [bioprocessonline.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells | springermedizin.de [springermedizin.de]

- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 9. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimisation of hybridoma cell growth and monoclonal antibody secretion in a chemically defined, serum- and protein-free culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formulation and production of a blood‐free and chemically defined virus production media for VERO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellculturedish.com [cellculturedish.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scholars.direct [scholars.direct]

- 16. agilent.com [agilent.com]

The Role of Glycyl-L-Tyrosine Hydrate in Protein Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of glycyl-L-tyrosine hydrate in protein synthesis, with a primary focus on its application in biopharmaceutical manufacturing. L-tyrosine, an essential amino acid for protein production, suffers from notoriously low solubility in aqueous solutions at neutral pH, creating a significant bottleneck in the formulation of chemically defined cell culture media. This guide elucidates how the dipeptide form, glycyl-L-tyrosine, effectively circumvents this limitation. We will explore the mechanisms of its transport into the cell, subsequent intracellular hydrolysis, and the ultimate availability of its constituent amino acids for ribosomal protein synthesis. Furthermore, this document provides detailed experimental protocols for researchers to quantify the uptake and metabolic fate of this dipeptide, and to assess its impact on protein production. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize protein expression in mammalian cell cultures.

Introduction: The Tyrosine Solubility Challenge in Bioproduction

The production of therapeutic proteins, such as monoclonal antibodies (mAbs), in mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells, is a cornerstone of modern medicine. The productivity of these systems is critically dependent on the composition of the cell culture medium, which must supply all necessary nutrients for robust cell growth and high-yield protein expression. L-tyrosine is a critical component, serving as a fundamental building block for protein synthesis.[1] However, the physicochemical properties of L-tyrosine present a significant challenge in the formulation of concentrated, neutral pH feed media due to its poor solubility.[2][3] This limitation can lead to tyrosine starvation in high-density cell cultures, resulting in decreased cell viability, reduced specific productivity (qP), and even sequence variants in the expressed protein.[1][4]

To overcome this, the biopharmaceutical industry has increasingly adopted the use of chemically defined dipeptides.[5] Glycyl-L-tyrosine hydrate, a dipeptide composed of glycine and L-tyrosine, offers a highly soluble and stable alternative for delivering tyrosine to cells in culture.[2][3] This guide will delve into the scientific principles and practical applications of using glycyl-L-tyrosine hydrate to enhance protein synthesis.

The Indirect but Critical Role of Glycyl-L-Tyrosine in Protein Synthesis

Current scientific literature indicates that the role of glycyl-L-tyrosine in protein synthesis is primarily indirect. There is no evidence to suggest that the dipeptide itself directly interacts with or regulates the ribosomal machinery. Instead, its function is to serve as a highly efficient delivery vehicle for L-tyrosine. Once transported into the cell, glycyl-L-tyrosine is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids: glycine and L-tyrosine.[2][6] These free amino acids then enter their respective metabolic pathways, with L-tyrosine becoming available for charging transfer RNA (tRNA) molecules, a prerequisite for its incorporation into a growing polypeptide chain during translation.

The primary advantage of using glycyl-L-tyrosine, therefore, lies in its ability to maintain a consistent and high-concentration supply of soluble tyrosine in the cell culture medium, thereby preventing the detrimental effects of tyrosine limitation on protein production.[1][4]

Cellular Uptake and Metabolism of Glycyl-L-Tyrosine

The journey of glycyl-L-tyrosine from the cell culture medium to its incorporation into a protein involves two key steps: cellular uptake and intracellular hydrolysis.

Transport Across the Cell Membrane

Dipeptides like glycyl-L-tyrosine are transported into mammalian cells primarily by proton-coupled peptide transporters, PEPT1 and PEPT2.[7] These transporters are expressed in various cell types, including CHO cells.[6] While specific kinetic data (Km and Vmax) for glycyl-L-tyrosine in CHO cells are not extensively reported in the literature, the general mechanism involves the co-transport of the dipeptide with one or more protons, driven by the proton gradient across the cell membrane.

The efficiency of uptake can be influenced by the specific amino acid composition of the dipeptide.[2][6] Studies have shown that CHO cells can readily take up various tyrosine-containing dipeptides, with some differences in uptake rates observed between different dipeptide combinations.[2]

Intracellular Hydrolysis

Upon entering the cytoplasm, glycyl-L-tyrosine is rapidly cleaved into free glycine and L-tyrosine by intracellular peptidases.[2][6] This enzymatic hydrolysis ensures a swift release of the amino acids, making them available for cellular processes. The efficiency of this hydrolysis is crucial for the dipeptide to be an effective source of its constituent amino acids.

The overall pathway from extracellular glycyl-L-tyrosine to its utilization in protein synthesis is depicted in the following workflow:

Caption: Workflow of Glycyl-L-Tyrosine uptake and utilization for protein synthesis.

Quantitative Impact on Cell Culture Performance

The supplementation of cell culture media with glycyl-L-tyrosine has been shown to have a significant positive impact on key performance indicators in biopharmaceutical production. By alleviating tyrosine limitation, it supports higher viable cell densities (VCD), increased cell-specific productivity (qP), and ultimately, higher final antibody titers.

| Parameter | Control (Free L-Tyrosine) | Glycyl-L-Tyrosine Supplemented | Reference |

| Peak Viable Cell Density (VCD) | Lower | Higher | [1] |

| Specific Productivity (qP) | Decreases upon Tyr depletion | Maintained at a higher level | [4] |

| Final Antibody Titer | Lower | Significantly Higher | [8][9] |

| Tyrosine Sequence Variants | Can occur upon Tyr depletion | Eliminated | [4] |

Table 1: Comparative performance of CHO cell cultures with free L-tyrosine versus glycyl-L-tyrosine supplementation. The terms "Lower" and "Higher" indicate relative performance under conditions of high cell density where tyrosine solubility is a limiting factor.

A study comparing different tyrosine-containing dipeptides found that while glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) had minimal impact on overall cellular metabolism compared to the control, L-prolyl-L-tyrosine (PY) significantly increased tyrosine uptake and catabolism, leading to higher ATP formation.[2] This highlights that the choice of the partnering amino acid can influence the metabolic effects of the dipeptide.

Experimental Protocols

To enable researchers to investigate the function of glycyl-L-tyrosine hydrate in their specific cell lines and processes, we provide the following detailed experimental protocols.

Protocol for Measuring Dipeptide Uptake in CHO Cells

This protocol outlines a method to quantify the uptake of glycyl-L-tyrosine from the culture medium into CHO cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

CHO cells cultured in a suitable medium.

-

Glycyl-L-tyrosine hydrate.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Extraction solvent: 80% methanol, -20°C.

-

LC-MS system with a suitable column for amino acid and dipeptide analysis.

-

Internal standard (e.g., a stable isotope-labeled version of the dipeptide or a structurally similar, non-endogenous peptide).

Procedure:

-

Cell Seeding: Seed CHO cells in 6-well plates at a density that allows for exponential growth during the experiment.

-

Dipeptide Addition: Once cells have attached and are in the exponential growth phase, replace the medium with fresh medium containing a known concentration of glycyl-L-tyrosine (e.g., 1-5 mM). Include a control group with the base medium.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell culture supernatant and the cell pellet.

-

Supernatant Processing: Centrifuge the collected supernatant to remove any cell debris. Dilute the supernatant with an appropriate solvent (e.g., water with internal standard) for LC-MS analysis.

-

Cell Pellet Processing: a. Aspirate the medium and quickly wash the cell pellet twice with ice-cold PBS to remove any extracellular dipeptide. b. Add a defined volume of ice-cold 80% methanol with the internal standard to the cell pellet. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Collect the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the processed supernatant and cell extract samples by LC-MS to quantify the concentrations of glycyl-L-tyrosine, glycine, and L-tyrosine.

-

Data Analysis: Calculate the rate of dipeptide uptake by measuring its depletion from the medium and its appearance inside the cells over time. Normalize the intracellular concentrations to cell number or total protein content.

Caption: Experimental workflow for measuring dipeptide uptake.

Protocol for In Vitro Translation Assay to Compare Amino Acid Sources

This protocol describes how to use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or wheat germ extract) to assess the efficiency of protein synthesis when L-tyrosine is supplied either as a free amino acid or in the form of glycyl-L-tyrosine.

Materials:

-

Commercial in vitro translation kit (e.g., Rabbit Reticulocyte Lysate system).

-

Amino acid mixture lacking tyrosine.

-

L-tyrosine solution.

-

Glycyl-L-tyrosine hydrate solution.

-

A specific mRNA template encoding a protein of interest (e.g., luciferase or GFP for easy detection).

-

[³⁵S]-Methionine for radiolabeling of the synthesized protein.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: Prepare the following reaction mixtures in separate tubes:

-

Control (No Tyrosine): In vitro translation master mix, amino acid mixture (-Tyr), [³⁵S]-Methionine, and mRNA template.

-

Free Tyrosine: Control reaction + a defined concentration of L-tyrosine.

-

Dipeptide: Control reaction + an equimolar concentration of glycyl-L-tyrosine.

-

-

Incubation: Incubate the reaction tubes at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60-90 minutes).

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Washing: Wash the protein pellets to remove unincorporated [³⁵S]-Methionine.

-

Quantification: Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of radioactivity incorporated in each reaction. A higher count indicates more efficient protein synthesis. This experiment will demonstrate that for the in vitro system, which has a high concentration of peptidases, glycyl-L-tyrosine can serve as an effective source of tyrosine.

Conclusion and Future Perspectives

Glycyl-L-tyrosine hydrate plays a crucial, albeit indirect, role in protein synthesis by acting as a highly soluble and stable source of L-tyrosine for mammalian cell cultures. Its use effectively overcomes the formulation challenges associated with free L-tyrosine, leading to improved cell culture performance and higher yields of therapeutic proteins. The mechanisms of its cellular uptake via peptide transporters and subsequent intracellular hydrolysis are well-established.

Future research in this area could focus on:

-

Detailed kinetic studies: Determining the specific transport kinetics (Km, Vmax) of glycyl-L-tyrosine in various production cell lines to further optimize media formulations.

-

Transporter engineering: Investigating the possibility of overexpressing peptide transporters in production cell lines to enhance dipeptide uptake.

-

Novel dipeptide design: Exploring other dipeptide combinations to fine-tune the metabolic response of cells and further improve productivity and product quality.

By understanding and applying the principles outlined in this guide, researchers and drug development professionals can better harness the potential of glycyl-L-tyrosine hydrate to advance the production of life-saving biotherapeutics.

References

-

Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 48. [Link]

-

Verhagen, J., et al. (2020). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 15(11), 2000109. [Link]

-

Song, J., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Journal of Biotechnology, 381, 1-12. [Link]

-

Yu, M., et al. (2015). Reduced Amino Acid Specificity of Mammalian Tyrosyl-tRNA Synthetase Is Associated with Elevated Mistranslation of Tyr Codons. Journal of Biological Chemistry, 290(48), 28736-28745. [Link]

-

Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6, 48. [Link]

-

Burteau, L., et al. (2022). Research Progress on Dipeptidyl Peptidase Family: Structure, Function and Xenobiotic Metabolism. Current Drug Metabolism, 23(4), 284-302. [Link]

-

Simonson, O., et al. (2019). Mechanism of Action of Ribosomally Synthesized and Post-Translationally Modified Peptides. Chemical Reviews, 119(17), 10076-10134. [Link]

-

Lee, H., et al. (2022). Growth and productivity profiles of 12 clones producing antibody A or B cultured in fed-batch bioreactors under identical process conditions. Biotechnology and Bioengineering, 119(11), 3249-3261. [Link]

-

Bhatt, H., & Murthy, R. S. R. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 1-10. [Link]

-